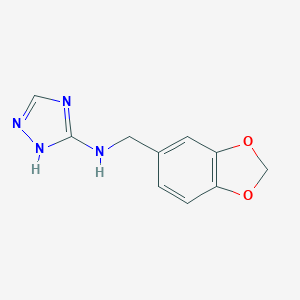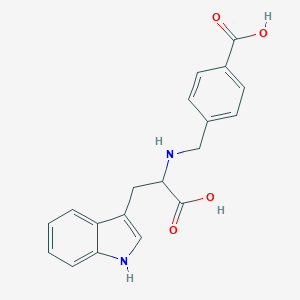
N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine, also known as BDMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology and medicine. BDMT is a triazole derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine has also been shown to increase the production of reactive oxygen species, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor properties. N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine has also been shown to improve cognitive function and memory in animal models, making it a potential candidate for further research in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine is its low toxicity and high selectivity towards cancer cells, making it a potential candidate for further research in cancer treatment. However, one of the limitations of N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for further research on N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine. One of the most promising directions is its use as a potential anti-cancer agent, particularly in the treatment of breast and lung cancers. Further research is also needed to fully understand the mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine and its potential applications in the treatment of neurodegenerative diseases. Additionally, research is needed to develop more efficient methods for synthesizing N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine and improving its solubility in water.
Synthesemethoden
The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine can be achieved through various methods, including the reaction of 1,3-benzodioxole with hydrazine hydrate and triethyl orthoformate. Another method involves the reaction of 1,3-benzodioxole with hydrazine hydrate and 1,1,1-trichloroacetone. Both methods have been shown to yield N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine has been the subject of various scientific research studies due to its potential applications in pharmacology and medicine. One of the most promising applications of N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine is its use as a potential anti-cancer agent. Studies have shown that N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for further research in cancer treatment.
Eigenschaften
Produktname |
N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine |
|---|---|
Molekularformel |
C10H10N4O2 |
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C10H10N4O2/c1-2-8-9(16-6-15-8)3-7(1)4-11-10-12-5-13-14-10/h1-3,5H,4,6H2,(H2,11,12,13,14) |
InChI-Schlüssel |
NPGMTKIYCSSXFR-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=NN3 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(4-fluorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275545.png)
![{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine](/img/structure/B275548.png)
![2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol](/img/structure/B275549.png)
![2-methyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propan-1-ol](/img/structure/B275551.png)
![tert-butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275552.png)
![(4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275553.png)


![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-methyl-2H-tetrazol-5-amine](/img/structure/B275559.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine](/img/structure/B275563.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine](/img/structure/B275564.png)
![2-{4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B275565.png)
![2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B275567.png)
![3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B275569.png)